molecular formula C20H16O3 B6379061 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% CAS No. 1262004-23-8

6-(4-Benzyloxyphenyl)-2-formylphenol, 95%

Cat. No. B6379061
CAS RN: 1262004-23-8
M. Wt: 304.3 g/mol
InChI Key: FKSBGPVNZGUXLD-UHFFFAOYSA-N
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Description

6-(4-Benzyloxyphenyl)-2-formylphenol, 95% (6-BFP-2F) is a synthetic phenolic compound that has been studied extensively in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as benzene and ethanol. 6-BFP-2F is a member of the phenolic family of compounds and has a wide range of applications in the laboratory, including in biochemical and physiological research.

Scientific Research Applications

6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been studied extensively in scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of cell metabolism, gene expression, and signal transduction. It has also been used in studies of oxidative stress, inflammation, and cancer, as well as in studies of drug metabolism and toxicity. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been used as a model compound for studying the interactions between phenolic compounds and biological systems.

Mechanism of Action

6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is believed to act as an agonist of the nuclear receptor PPARα, which is involved in the regulation of genes involved in lipid and glucose metabolism. It is also believed to interact with other nuclear receptors, including PPARγ and RXRα, as well as with other proteins such as G-protein coupled receptors and tyrosine kinases. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels and improve glucose tolerance. It has also been shown to reduce inflammation, inhibit cancer cell growth, and reduce oxidative damage. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to reduce the expression of pro-inflammatory genes, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is a useful tool for laboratory experiments due to its high purity and solubility in organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is a synthetic compound and may not produce the same results as naturally occurring phenolic compounds. In addition, the purity of 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% can vary depending on the synthesis method used.

Future Directions

The potential future directions for 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% are numerous. One potential direction is to further explore its potential as an antioxidant, as well as its potential anti-inflammatory and anti-cancer effects. In addition, further research could be done to explore its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Finally, it could be used as a model compound to study the interactions between phenolic compounds and biological systems.

Synthesis Methods

6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized through a multi-step process that involves the reaction of 4-benzyloxy-2-hydroxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% and 4-benzyloxy-2-formylphenol, which is then separated by column chromatography. The purity of the 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% can be increased further by recrystallization. The overall yield of the reaction is typically around 95%.

properties

IUPAC Name

2-hydroxy-3-(4-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-7-4-8-19(20(17)22)16-9-11-18(12-10-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSBGPVNZGUXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685382
Record name 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-23-8
Record name 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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